molecular formula C8H8BrClO B6308176 (4-Bromo-3-chloro-2-methylphenyl)methanol CAS No. 1809168-73-7

(4-Bromo-3-chloro-2-methylphenyl)methanol

Cat. No.: B6308176
CAS No.: 1809168-73-7
M. Wt: 235.50 g/mol
InChI Key: VONVGGKPEUQYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-chloro-2-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of (4-Bromo-3-chloro-2-methylphenyl)methanol typically begins with the bromination and chlorination of 2-methylphenol. This step involves the selective introduction of bromine and chlorine atoms to the aromatic ring.

    Reduction: The resulting bromochloromethylphenol is then subjected to reduction conditions to convert the hydroxyl group into a methanol group. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Bromo-3-chloro-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the bromine and chlorine substituents.

    Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (4-Bromo-3-chloro-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chloro-2-methylphenyl)methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Bromo-3-methylphenyl)methanol: Similar structure but lacks the chlorine atom.

    (3-Chloro-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.

Uniqueness:

    Substituent Effects: The presence of both bromine and chlorine atoms in (4-Bromo-3-chloro-2-methylphenyl)methanol provides unique electronic and steric effects, influencing its reactivity and interactions with other molecules.

    Versatility: The compound’s multiple functional groups make it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

(4-bromo-3-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVGGKPEUQYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.